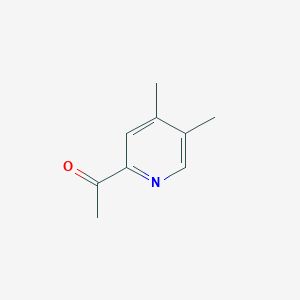2-Acetyl-4,5-dimethylpyridine
CAS No.: 1211536-74-1
Cat. No.: VC14273285
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211536-74-1 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 1-(4,5-dimethylpyridin-2-yl)ethanone |
| Standard InChI | InChI=1S/C9H11NO/c1-6-4-9(8(3)11)10-5-7(6)2/h4-5H,1-3H3 |
| Standard InChI Key | RRJRSSFLDIKSBO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1C)C(=O)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Structural Features
-
Molecular formula: C₉H₁₁NO
-
Molecular weight: 149.19 g/mol
-
IUPAC name: 1-(4,5-Dimethylpyridin-2-yl)ethanone
-
Key structural attributes:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | 103°C (at 4 mmHg) | |
| Solubility | Freely soluble in methanol | |
| Density | 1.098–1.104 g/cm³ | |
| logP (Partition coefficient) | 1.6 |
Synthesis and Derivatization
Synthetic Routes
-
Deprotonation-Alkylation Strategy:
-
Cyclization Approaches:
Key Reaction Mechanisms
-
Enolization and Tautomerism: Protonation of the pyridine nitrogen enhances CH-acidity at methyl groups, facilitating enolization and subsequent Knoevenagel or Claisen-Schmidt reactions .
-
Hydrogen Bonding: Pre-reaction complexes stabilized by intermolecular H-bonding (e.g., with salicylaldehyde) direct regioselectivity in cyclization .
Spectroscopic Characterization
NMR Data (Representative Example)
IR and UV-Vis Signatures
Applications and Biological Activity
Flavoring and Fragrance Industry
-
2-Acetylpyridine derivatives are used as flavor additives due to their nutty, roasted aroma. The EFSA classifies structurally related compounds as safe for consumption at low concentrations .
Computational and Molecular Modeling Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume